1-(2-naphthoyl)-4-propylpiperazine
Description
1-(2-Naphthoyl)-4-propylpiperazine is a piperazine derivative characterized by a 2-naphthoyl group at the N1 position and a propyl chain at the N4 position. Its synthesis involves coupling 1-(3-(trifluoromethyl)phenyl)piperazine with 4-bromobutyronitrile, followed by borane-mediated nitrile reduction and subsequent acylation with 2-naphthoyl chloride . The compound’s structural features, including the aromatic naphthoyl moiety and aliphatic propyl chain, influence its physicochemical properties (e.g., lipophilicity) and pharmacological activity, particularly in receptor binding studies .
Properties
IUPAC Name |
naphthalen-2-yl-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-9-19-10-12-20(13-11-19)18(21)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXUFOSHJCJFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Piperazine Derivatives
Substituent Variations and Pharmacological Profiles
The pharmacological activity of piperazine derivatives is highly dependent on substituent modifications. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Physicochemical and Structural Insights
Aromatic vs. Aliphatic Substituents :
- The 2-naphthoyl group in this compound enhances π-π stacking interactions with aromatic residues in target receptors compared to phenyl or chlorophenyl substituents (e.g., 1-(3-Chlorophenyl)-4-propylpiperazine) .
- Sulfonyl vs. Carbonyl Groups : Derivatives like 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine exhibit higher molecular weights (~392.5) and altered solubility profiles due to the sulfonyl group’s polarity .
- Chain Length and Lipophilicity: The propyl chain at N4 contributes to moderate lipophilicity, balancing membrane permeability and metabolic stability.
Receptor Binding and Selectivity
- Serotonergic and Opioid Receptors :
- MT-45 demonstrates affinity for opioid receptors due to its diphenylethyl substituent, while this compound’s naphthoyl group may favor interactions with serotonin (5-HT) receptors, similar to benzylpiperazine derivatives (e.g., TFMPP) .
- Antihypertensive Analogues : Compounds like 1-Phenyl-4-[3-(naphth-1-yl-oxy)-2-hydroxy-propyl]-piperazine target adrenergic pathways, highlighting how substituent polarity (e.g., hydroxypropyl) can redirect activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
